molecular formula C14H17N3O4 B2508647 N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide CAS No. 941895-66-5

N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide

Cat. No.: B2508647
CAS No.: 941895-66-5
M. Wt: 291.307
InChI Key: AMRFJJIVERATMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide is a chemical compound with diverse applications in scientific research. It possesses unique properties that make it valuable for studying various fields such as organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

Target of Action

The primary target of N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with Methionine aminopeptidase . By potentially inhibiting this enzyme, the compound could disrupt protein synthesis and regulation, leading to various cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its target and carries out its function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the reaction of cyclopentylamine with 2-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N1-cyclopentyl-N2-(2-methyl-4-aminophenyl)oxalamide.

    Reduction: Formation of N1-cyclopentyl-N2-(2-methyl-4-aminophenyl)oxalamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: For the development of potential pharmaceutical compounds.

    Material Science: In the study of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide
  • N1-cyclopentyl-N2-(2-methyl-3-nitrophenyl)oxalamide

Uniqueness

N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-cyclopentyl-N'-(2-methyl-4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-9-8-11(17(20)21)6-7-12(9)16-14(19)13(18)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRFJJIVERATMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.